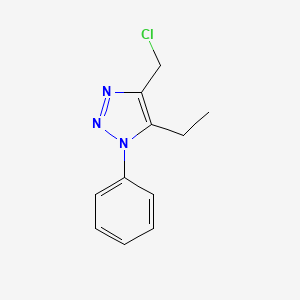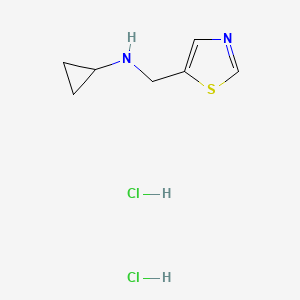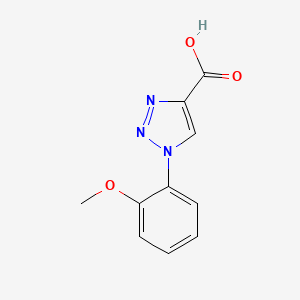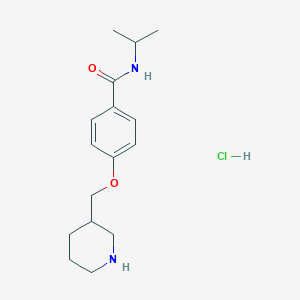![molecular formula C15H17NO B1426825 [1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride CAS No. 1379811-36-5](/img/structure/B1426825.png)
[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride
Overview
Description
“[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride” is a chemical compound with the molecular formula C15H17NO. It is also known as “N-[2-(1-naphthyloxy)ethyl]cyclopropanamine hydrochloride” and has a molecular weight of 263.77 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride” such as melting point, boiling point, and density are not available in the sources I found .Scientific Research Applications
Synthesis of Cyclopropylamines
Cyclopropylamines are valuable in the synthesis of various pharmaceutical compounds. The Smiles rearrangement is one method used to synthesize cyclopropylamines, which are then used to create a range of biologically active molecules . This compound can be utilized in detecting nitrogen-centered radicals and exhibits a range of biological activities.
Antibacterial Drug Development
The cyclopropyl group is critical for the activity of certain antibacterial drugs, such as fluoroquinoline antibacterials. Ciprofloxacin, a well-known antibacterial, has a cyclopropyl group at its N-1 position, which is essential for its efficacy . Derivatives of cyclopropylamines, like “[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride”, could be explored for similar antibacterial properties.
Peptidomimetics
Cyclopropylamines can be used to create peptidomimetics—molecules that mimic the structure of peptides. These compounds have potential applications in drug design, as they can interact with biological targets in a manner similar to natural peptides .
Hepatitis C Treatment
Compounds containing cyclopropyl groups have been found useful in the treatment of hepatitis C. The unique structure of cyclopropylamines may allow for the development of new therapeutic agents targeting this disease .
Agricultural Chemicals
The versatility of cyclopropylamines extends to the agricultural sector, where they can be used to develop pest control agents and pesticides. Their structural properties make them suitable candidates for controlling various agricultural pests .
Methicillin-Resistant Staphylococcus aureus (MRSA) Inhibitors
Cyclopropylamine derivatives have shown potential as inhibitors of MRSA, a significant concern in healthcare due to its resistance to many antibiotics. Research into compounds like “[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride” could lead to new treatments for MRSA infections .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-cyclopropyl-2-naphthalen-2-yloxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-15(12-5-6-12)10-17-14-8-7-11-3-1-2-4-13(11)9-14/h1-4,7-9,12,15H,5-6,10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPUFJGRVFLODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(COC2=CC3=CC=CC=C3C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401206512 | |
| Record name | Cyclopropanemethanamine, α-[(2-naphthalenyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401206512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride | |
CAS RN |
1379811-36-5 | |
| Record name | Cyclopropanemethanamine, α-[(2-naphthalenyloxy)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanemethanamine, α-[(2-naphthalenyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401206512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4,5,5-Tetramethyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426742.png)

![4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B1426746.png)
![4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1426747.png)




![N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride](/img/structure/B1426753.png)




